4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is a synthetic compound with the molecular formula and a molecular weight of approximately . This compound is notable for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It is characterized by the presence of a pyrazole ring and various functional groups that contribute to its biological activity.
This compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem, which lists it as a product available for research purposes . It falls under the category of organic compounds, specifically amides, and can be classified within the broader group of heterocyclic compounds due to its pyrazole structure.
The synthesis of 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route can include:
Specific methodologies may vary, but typical reagents include bases such as sodium hydroxide or potassium carbonate, solvents like ethanol or dichloromethane, and catalysts where necessary .
The molecular structure of 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide can be represented using various notations:
InChI=1S/C13H23F2N5O/c1-3-19(4-2)7-5-6-17-13(21)12-10(16)8-18-20(12)9-11(14)15/h8,11H,3-7,9,16H2,1-2H3,(H,17,21)
CCN(CC)CCCNC(=O)C1=C(C=NN1CC(F)F)N
The structure features a pyrazole ring bonded to a carboxamide group and various alkyl substituents that enhance its solubility and biological activity .
The compound can participate in several chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound's properties for specific applications in research .
While specific mechanisms of action for 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide are not extensively documented, compounds within this class often interact with biological targets such as receptors or enzymes. The presence of amino groups suggests potential interactions with neurotransmitter systems or other signaling pathways.
Research indicates that similar compounds may act as inhibitors or modulators of specific biological pathways, contributing to their therapeutic effects . Further studies would be necessary to elucidate the precise mechanisms involved.
The physical and chemical properties of 4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide include:
These properties are crucial for determining its handling requirements and potential applications in laboratory settings .
4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has several potential applications in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2